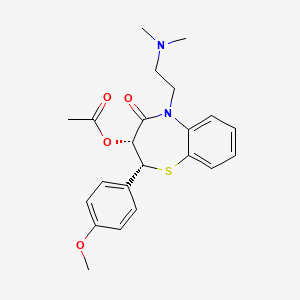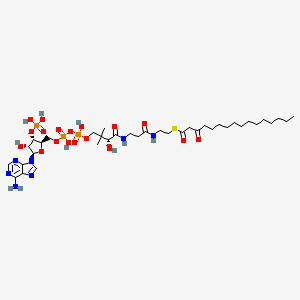
L-cis-diltiazem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-diltiazem is a 5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate in which both stereocentres have R configuration. It is a cGMP-activated K+ channel blocker. It has a role as a potassium channel blocker. It is a conjugate base of an ent-diltiazem(1+). It is an enantiomer of a diltiazem.
Scientific Research Applications
1. Photoreceptor Research
L-cis-diltiazem has been studied for its potential role in photoreceptor protection. In research on retinal degeneration, particularly in the context of hereditary photoreceptor degeneration, the L-cis and D-cis enantiomers of diltiazem were explored for their effectiveness in blocking photoreceptor Ca2+-influx. Notably, the application of L-cis-diltiazem led to a significant increase in photoreceptor cell death, challenging previous assumptions about the role of Ca2+ in retinal degeneration and suggesting a need to focus on alternative mechanisms (Das et al., 2020).
2. Cardioprotective Properties
The stereoisomer of L-cis-diltiazem has shown promise in protecting cardiac myocytes from ischemia and reperfusion injury. Studies demonstrated that L-cis-diltiazem inhibits voltage-dependent Na+ currents and lysophosphatidylcholine-induced currents in isolated guinea-pig left ventricular myocytes. This inhibition contributes to the cardioprotective effect of L-cis-diltiazem, showcasing its potential in treating cardiac conditions (Hashimoto et al., 2000).
3. Hepatoprotective Effects
Research has indicated that D-cis-diltiazem exhibits hepatoprotective properties against lipid peroxidation, while L-cis-diltiazem did not show similar effects. This stereospecificity in protecting against liver damage underlines the potential of D-cis-diltiazem in the treatment of liver-related ailments (Rajaraman et al., 2007).
4. Neuroprotection in Retinal Disorders
L-cis-diltiazem has been examined for its neuroprotective role in retinal disorders. Studies have focused on its effect on cyclic-nucleotide gated (CNG) channels, particularly in photoreceptors. However, the efficacy of L-cis-diltiazem in treating retinal diseases like retinitis pigmentosa remains under debate, with some studies suggesting limited or no benefits in photoreceptor preservation (Hart et al., 2003).
5. Influence on Energy Metabolism in Ischemic Conditions
L-cis-diltiazem has shown an energy-preserving effect in ischemic and reperfused myocardium, with less cardiodepressive action compared to other forms of diltiazem and nifedipine. This indicates its potential in improving conditions during ischemia and reperfusion by preserving energy metabolism (Sakamoto et al., 2000).
properties
CAS RN |
56209-45-1 |
|---|---|
Product Name |
L-cis-diltiazem |
Molecular Formula |
C22H26N2O4S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[(2R,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m0/s1 |
InChI Key |
HSUGRBWQSSZJOP-LEWJYISDSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC |
SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1195887.png)
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester](/img/structure/B1195890.png)




![[1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-](/img/structure/B1195896.png)






